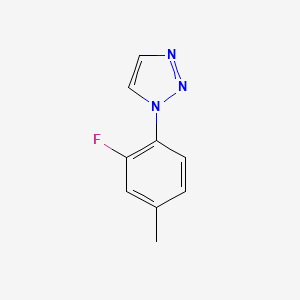

1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(2-fluoro-4-methylphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-2-3-9(8(10)6-7)13-5-4-11-12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFZSCDEJGEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The starting materials, such as 2-fluoro-4-methylphenyl azide and terminal alkynes, are reacted under mild conditions to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Cycloaddition and Functionalization Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) derivatives. In one protocol, 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole reacted with terminal alkynes under Cu(I) catalysis to form 5-alkynyl-1,4-disubstituted triazoles (Table 1) .

Table 1: Representative alkynylation reactions

Mechanistic studies indicate a tandem oxidative coupling pathway involving triazolyl–copper intermediates (Scheme 1B in Ref ), where temperature modulates regioselectivity .

Substitution Reactions

The electron-withdrawing fluorine and methyl groups direct electrophilic substitution on the aromatic ring.

Halogenation

Reactions with N-bromosuccinimide (NBS) in CCl₄ yield brominated derivatives at the para position relative to fluorine :

Nucleophilic Aromatic Substitution

The fluorine atom undergoes substitution with amines under basic conditions:

Yields range from 60–78% depending on steric and electronic factors .

Triazole Ring Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the triazole to a dihydrotriazole :

Methyl Group Oxidation

The 4-methyl substituent oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ :

Cross-Coupling Reactions

Palladium-mediated Suzuki coupling introduces aryl/heteroaryl groups at the 4-position of the triazole :

Table 2: Suzuki coupling derivatives

| Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | Cs₂CO₃ | 88 |

| 4-Pyridyl | Pd(OAc)₂ | K₃PO₄ | 76 |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Antibacterial: 4-Nitro-substituted analogs show MIC values of 2–8 µg/mL against S. aureus .

-

Antioxidant: Hydroxyl-containing derivatives demonstrate radical scavenging (IC₅₀ = 12–18 µM in DPPH assays) .

Stability and Degradation

The compound is stable under ambient conditions but degrades via hydrolysis in strongly acidic/basic media:

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Conformation

The 2-fluoro-4-methylphenyl substituent distinguishes this compound from structurally related triazoles. Key analogs include:

1-(3-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (Compound 6) :

- Substituted with a 3-fluorobenzyl group, this compound exhibits a distinct electronic profile due to the fluorine's para position relative to the triazole.

- Dihedral angles between the triazole ring and aryl group range from 0.34° to 87.1°, influencing conformational flexibility and binding to biological targets .

4-(3-Fluorophenyl)-1-(3-trifluoromethylbenzyl)-1H-1,2,3-triazole (Compound 8) :

Table 1: Comparative Properties of Selected Triazole Derivatives

*Assumed based on similar CuAAC methods .

Biological Activity

The compound 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities. The introduction of fluorine into the triazole structure is known to enhance these properties, making fluorinated triazoles promising candidates for drug development.

Anticancer Activity

Fluorinated triazoles have shown significant anticancer properties. For instance, studies have demonstrated that certain fluorinated 1,2,3-triazole analogs act as potent inhibitors of HER2 tyrosine kinase in breast cancer cells. Specifically, compounds synthesized by Cheng et al. exhibited IC50 values of 31.6 µM and 16.6 µM against MDA-MB-453 cells, indicating their potential for further development as anticancer agents .

Table 1: Anticancer Activity of Fluorinated Triazoles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole 1 | MDA-MB-453 (Breast) | 31.6 |

| Triazole 2 | MDA-MB-453 (Breast) | 16.6 |

Antibacterial Activity

Research has indicated that triazoles possess broad-spectrum antibacterial activity. For example, derivatives containing the triazole ring were tested against various Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited higher antibacterial activity than their non-fluorinated counterparts .

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ciprofloxacin Derivative | E. coli | 0.25 |

| Ciprofloxacin Derivative | S. aureus | 0.50 |

| Fluorinated Triazole | P. aeruginosa | 0.75 |

Antifungal and Antiviral Activity

In addition to anticancer and antibacterial effects, fluorinated triazoles have shown antifungal and antiviral activities. For instance, compounds derived from triazoles have been evaluated for their ability to inhibit fungal growth and viral replication . The unique structural features of these compounds contribute to their efficacy against various pathogens.

The mechanism by which fluorinated triazoles exert their biological effects often involves the inhibition of critical enzymes or pathways within cells. For example, certain derivatives have been found to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) . This apoptotic pathway is crucial for the elimination of malignant cells.

Case Studies

Several studies highlight the potential of fluorinated triazoles in therapeutic applications:

- Cheng et al. (2007) reported on fluorinated triazole analogs as HER2 inhibitors with promising anticancer activity.

- Kurumurthy et al. (2014) synthesized novel derivatives that were screened against various cancer cell lines, demonstrating significant cytotoxic effects.

- Prima et al. (2017) evaluated benzo-fused fluorinated triazoles against lung and breast cancer cell lines, revealing enhanced activity compared to non-fluorinated analogs.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" approach. Key steps include:

- Precursor preparation : Reacting a 2-fluoro-4-methylphenyl azide with a terminal alkyne (e.g., propargyl derivatives).

- Catalytic conditions : Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) in polar solvents (THF/H₂O or DMSO) at 50–80°C for 12–24 hours.

- Workup : Purification via column chromatography or HPLC to isolate the triazole product.

This method ensures >90% regioselectivity for the 1,4-disubstituted triazole isomer .

Q. How is the molecular structure of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions via characteristic shifts (e.g., fluorine-induced deshielding at ~160 ppm in NMR).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak for C₁₀H₉F₁N₃).

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (see Advanced Questions ).

- Infrared Spectroscopy (IR) : Confirms triazole ring vibrations (~1450–1600 cm⁻¹) .

Q. What are the common chemical reactions involving the triazole ring?

The triazole core participates in:

- Electrophilic substitution : Fluorine and methyl groups direct reactivity at specific ring positions.

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Ag) in catalytic systems.

- Functionalization : Post-synthetic modifications (e.g., alkylation, acylation) via N-1 or N-2 positions.

Reaction conditions (solvent, temperature) must be optimized to avoid ring decomposition .

Advanced Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in substituents : Fluorine and methyl groups may exhibit positional disorder. Mitigated using SHELXL refinement with restraints (e.g., DFIX, SIMU) to model thermal motion .

- Twinned crystals : Employ twin-law matrices in SHELXL to deconvolute overlapping reflections.

- Data quality : High-resolution (<1.0 Å) synchrotron data improves electron density maps for accurate fluorine placement .

Q. How do computational methods (e.g., DFT) aid in understanding substituent effects?

- Electronic effects : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) reveal fluorine’s electron-withdrawing nature, lowering the triazole’s HOMO energy (−6.2 eV vs. −5.8 eV for non-fluorinated analogs).

- Steric effects : Molecular dynamics simulations show the methyl group’s rotational barrier (~2.5 kcal/mol) impacts ligand-protein binding .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition).

- Structural analogs : Compare activity with derivatives (e.g., 1-(3-chloro-4-fluorophenyl) analogs) to isolate substituent contributions.

- Meta-analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify outliers .

Q. What role do substituents (fluoro, methyl) play in modulating biological activity?

| Substituent | Effect on Activity | Mechanistic Insight |

|---|---|---|

| 2-Fluoro | Enhances metabolic stability | Blocks cytochrome P450 oxidation at the phenyl ring . |

| 4-Methyl | Increases lipophilicity (logP +0.5) | Improves membrane permeability in cell-based assays . |

Q. How is this compound utilized in target identification studies?

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink with protein targets.

- Chemical proteomics : Use biotin-conjugated analogs for pull-down assays followed by LC-MS/MS identification.

- In silico docking : Screen against kinase or GPCR libraries (AutoDock Vina) to prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.